

# An In-depth Technical Guide to 4-(4-Aminophenyl)-3-morpholinone-d4

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## Compound of Interest

Compound Name: 4-(4-Aminophenyl)-3-morpholinone-d4

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## Introduction

**4-(4-Aminophenyl)-3-morpholinone-d4** is a deuterated analog of 4-(4-aminophenyl)-3-morpholinone, a critical intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1] The strategic incorporation of deuterium atoms into the phenyl ring of this molecule provides a valuable tool for various applications in drug metabolism and pharmacokinetic (DMPK) studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **4-(4-aminophenyl)-3-morpholinone-d4**, with a focus on its role in the development of Rivaroxaban.

## Chemical Structure and Properties

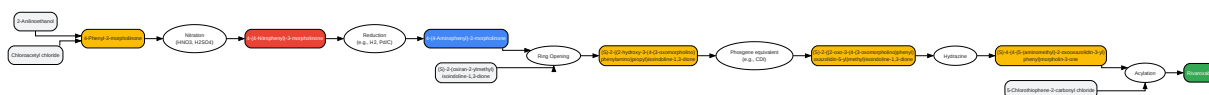
The chemical structure of **4-(4-Aminophenyl)-3-morpholinone-d4** is characterized by a morpholinone ring attached to a deuterated aminophenyl group. The deuterium atoms are specifically located on the aromatic ring, replacing four hydrogen atoms.

Table 1: Physicochemical Properties of **4-(4-Aminophenyl)-3-morpholinone-d4** and its Non-Deuterated Analog

Property	4-(4-Aminophenyl)-3-morpholinone-d4	4-(4-Aminophenyl)-3-morpholinone
CAS Number	1329837-80-0 (representative)	438056-69-0[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> D <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> [2][3][4]
Molecular Weight	196.25 g/mol (approx.)	192.21 g/mol [2][3][4]
IUPAC Name	4-(4-aminophenyl-2,3,5,6-d4)-3-morpholinone	4-(4-aminophenyl)morpholin-3-one[3]
Melting Point	Not explicitly reported	171.0 to 175.0 °C[2]
Boiling Point	Not explicitly reported	502.3±45.0 °C (Predicted)[2][5]
Solubility	Not explicitly reported	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Slightly soluble in DMSO and Methanol (heated).[2][5]
Appearance	Not explicitly reported	White to Light Brown Solid[2]
InChI Key	MHCRLDZZHOVFEE-UHFFFAOYSA-N (for non-deuterated)	MHCRLDZZHOVFEE-UHFFFAOYSA-N[3]

## Role in Rivaroxaban Synthesis

4-(4-Aminophenyl)-3-morpholinone is a pivotal intermediate in the industrial synthesis of Rivaroxaban. The following diagram illustrates a common synthetic pathway to Rivaroxaban, highlighting the central role of this intermediate.



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Caption: Synthetic pathway of Rivaroxaban featuring 4-(4-Aminophenyl)-3-morpholinone.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(4-aminophenyl)-3-morpholinone-d4** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the deuteration of aromatic compounds and the reduction of nitroarenes. The synthesis would likely proceed through the deuteration of an appropriate precursor, followed by reduction.

### 1. Proposed Synthesis of 4-(4-Nitrophenyl)-2,3,5,6-d4-3-morpholinone (Deuterated Precursor)

A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

- Materials: 4-(4-Nitrophenyl)-3-morpholinone, deuterated sulfuric acid ( $D_2SO_4$ ), deuterium oxide ( $D_2O$ ).
- Procedure:
  - 4-(4-Nitrophenyl)-3-morpholinone is dissolved in a solution of deuterated sulfuric acid and deuterium oxide.
  - The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) in a sealed vessel for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium

exchange on the phenyl ring.

- The reaction progress is monitored by  $^1\text{H}$  NMR spectroscopy to determine the extent of deuteration.
- Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium carbonate solution).
- The deuterated product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield 4-(4-nitrophenyl-2,3,5,6-d<sub>4</sub>)-3-morpholinone.

## 2. Synthesis of 4-(4-Aminophenyl-2,3,5,6-d<sub>4</sub>)-3-morpholinone

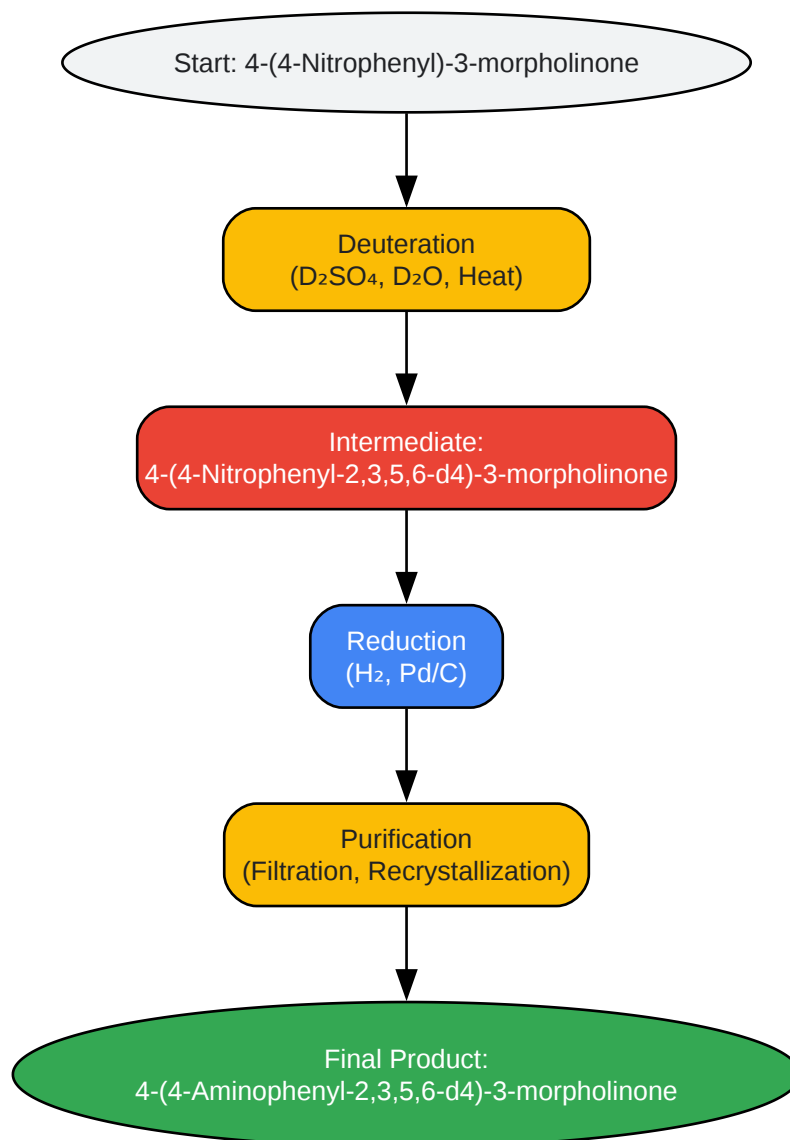
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

- Materials: 4-(4-Nitrophenyl-2,3,5,6-d<sub>4</sub>)-3-morpholinone, palladium on carbon (Pd/C, 10%), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
- Procedure:
  - 4-(4-Nitrophenyl-2,3,5,6-d<sub>4</sub>)-3-morpholinone is dissolved in the chosen solvent in a reaction vessel.
  - A catalytic amount of Pd/C is added to the solution.
  - The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 bar) or treated with a hydrogen donor.
  - The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  - Upon completion, the catalyst is removed by filtration through a pad of celite.
  - The filtrate is concentrated under reduced pressure to afford the crude 4-(4-aminophenyl-2,3,5,6-d<sub>4</sub>)-3-morpholinone.

- The product can be further purified by recrystallization or column chromatography.

## Logical Workflow for Synthesis

The following diagram outlines the logical workflow for the proposed synthesis of **4-(4-Aminophenyl)-3-morpholinone-d4**.



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Caption: Proposed synthetic workflow for **4-(4-Aminophenyl)-3-morpholinone-d4**.

## Conclusion

**4-(4-Aminophenyl)-3-morpholinone-d4** is a valuable isotopically labeled compound that plays a significant role in the pharmaceutical industry, particularly in the development and analysis of Rivaroxaban. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through established deuteration and reduction methodologies. This guide provides a foundational understanding of its chemical properties, its importance as a synthetic intermediate, and a practical framework for its preparation, serving as a valuable resource for researchers and professionals in drug development.

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